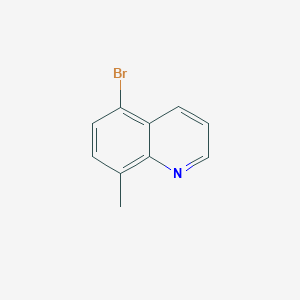
5-溴-8-甲基喹啉
概述
描述
5-Bromo-8-methylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H8BrN . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives, including 5-Bromo-8-methylquinoline, are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry .
科学研究应用
Chemistry: 5-Bromo-8-methylquinoline is used as a building block in organic synthesis for the preparation of various quinoline derivatives. It serves as a precursor for the synthesis of complex molecules with potential biological activities .
Biology: In biological research, 5-Bromo-8-methylquinoline derivatives are studied for their antimicrobial, antiviral, and anticancer properties. These compounds exhibit activity against a range of pathogens and cancer cell lines .
Medicine: Quinoline derivatives, including 5-Bromo-8-methylquinoline, are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit enzymes, modulate receptors, and interfere with cellular pathways involved in diseases .
Industry: In the industrial sector, 5-Bromo-8-methylquinoline is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
安全和危害
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .
作用机制
Target of Action
5-Bromo-8-methylquinoline is a quinoline derivative, a class of compounds known for their versatile applications in the fields of industrial and synthetic organic chemistry . .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological and pharmaceutical activities .
Result of Action
While quinoline derivatives are known for their substantial biological activities , the specific effects of 5-Bromo-8-methylquinoline remain unclear.
生化分析
Biochemical Properties
5-Bromo-8-methylquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds. Additionally, 5-Bromo-8-methylquinoline has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 5-Bromo-8-methylquinoline on cellular processes are diverse. It influences cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . This compound has been found to modulate gene expression, leading to changes in the levels of various proteins that regulate cell cycle and metabolism . In some cell types, 5-Bromo-8-methylquinoline can induce cytotoxic effects, leading to cell death, while in others, it may promote cell survival and proliferation .
Molecular Mechanism
At the molecular level, 5-Bromo-8-methylquinoline exerts its effects through several mechanisms. It can bind to DNA and RNA, interfering with their replication and transcription processes . This binding can lead to mutations or alterations in gene expression. Additionally, 5-Bromo-8-methylquinoline has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . These interactions can result in the disruption of normal cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-8-methylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Bromo-8-methylquinoline can degrade into various byproducts, some of which may retain biological activity . Over extended periods, the compound’s impact on cells can shift from acute cytotoxicity to more subtle changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-8-methylquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, 5-Bromo-8-methylquinoline can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These threshold effects are crucial for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
5-Bromo-8-methylquinoline is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the overall biological activity of 5-Bromo-8-methylquinoline and its effects on cellular processes .
Transport and Distribution
Within cells and tissues, 5-Bromo-8-methylquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, 5-Bromo-8-methylquinoline may preferentially accumulate in the liver, where it undergoes extensive metabolism . Its distribution patterns are essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5-Bromo-8-methylquinoline is influenced by various targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria or nucleus, where it exerts its biological effects . These localization patterns are critical for understanding the compound’s mechanism of action and its impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methylquinoline can be achieved through various methods. One common method involves the bromination of 8-methylquinoline in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 5-Bromo-8-methylquinoline may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions: 5-Bromo-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of 5-Bromo-8-methylquinoline can lead to the formation of 8-methylquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products:
Substitution Reactions: Products include azidoquinoline, cyanoquinoline, and aminoquinoline derivatives.
Oxidation Reactions: Products include quinoline carboxylic acids and quinoline N-oxides.
Reduction Reactions: The major product is 8-methylquinoline.
相似化合物的比较
- 8-Bromoquinoline
- 5-Chloro-8-methylquinoline
- 5-Fluoro-8-methylquinoline
Comparison: 5-Bromo-8-methylquinoline is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to other similar compounds, 5-Bromo-8-methylquinoline may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
属性
IUPAC Name |
5-bromo-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFWJGDIKRUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405812 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74316-55-5 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of brominating 8-methylquinoline-5-carboxylic acid?
A1: While the provided abstracts don't explicitly state the purpose of bromination, it likely serves as a crucial step in synthesizing more complex molecules. Introducing a bromine atom can alter a molecule's reactivity and physicochemical properties, potentially influencing its biological activity or enabling further chemical modifications. [, ]
Q2: Are there alternative methods to synthesize 8-methylquinoline-5-carboxylic acid derivatives besides those involving bromination?
A2: The provided research papers focus on specific synthesis routes involving bromination. [, ] Exploring alternative synthesis methods would require consulting additional scientific literature and exploring different reaction pathways and reagents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)
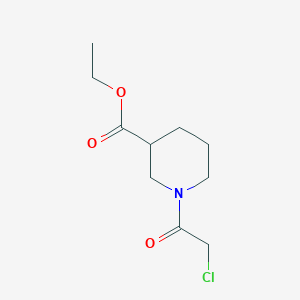
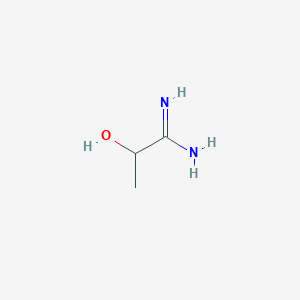
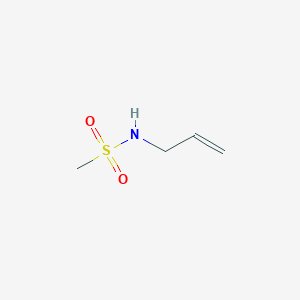
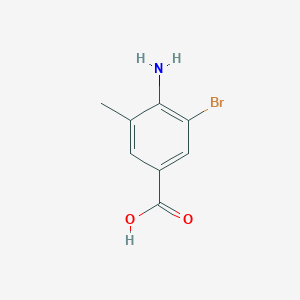
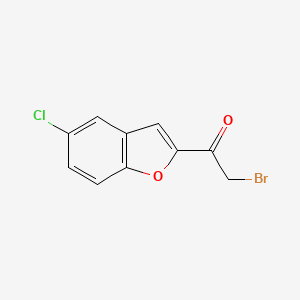

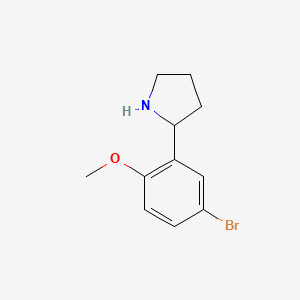
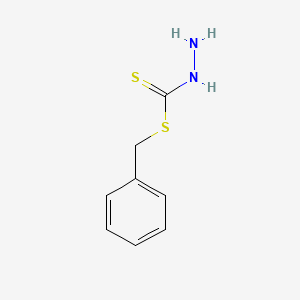
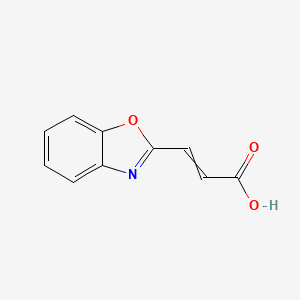

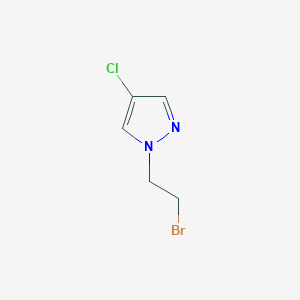
![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)
